

An In-depth Technical Guide to the Synthesis and Purification of Amedalin

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Compound of Interest

Compound Name: Amedalin

Cat. No.: B1665959

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Introduction

Amedalin, also known by its developmental code UK-3540-1, is a selective norepinephrine reuptake inhibitor (NRI) synthesized in the early 1970s.^{[1][2]} With the IUPAC name 3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one, it belongs to the N-phenyl-2-indolinone class of compounds.^[3] Although investigated for its potential as an antidepressant, **Amedalin** was never brought to market.^{[1][2]} Its mechanism of action is characterized by a selective inhibition of norepinephrine reuptake with negligible effects on serotonin and dopamine reuptake, and it lacks significant antihistaminic or anticholinergic properties.^[1]

This technical guide provides a comprehensive overview of the available information on the synthesis and purification of **Amedalin**, with a focus on its chemical properties and a generalized synthesis pathway.

Chemical and Physical Properties

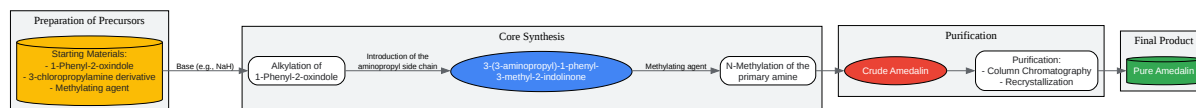
A summary of the key chemical and physical properties of **Amedalin** is presented below. This data is crucial for its synthesis, handling, and characterization.

Property	Value	Source
IUPAC Name	3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one	[3]
Molecular Formula	C ₁₉ H ₂₂ N ₂ O	[3]
Molecular Weight	294.4 g/mol	[3]
CAS Number	22136-26-1	[1]
Appearance	White crystalline powder (for hydrochloride salt)	[4]
Melting Point	Approximately 152 °C (for hydrochloride salt)	[4]
Solubility	The hydrochloride salt is soluble in water and organic solvents like dichloromethane.	[4]

Amedalin Synthesis: A Generalized Approach

The primary literature detailing the original synthesis of **Amedalin** is the 1972 paper by A. Cañas-Rodriguez and P. R. Leeming in the Journal of Medicinal Chemistry. Unfortunately, the full text of this seminal work, which would contain detailed experimental protocols and quantitative data, is not publicly available through open-access channels. The synthesis is generally described as involving cyclization reactions to form the core indole structure.[4]

Based on the chemical structure of **Amedalin** and general knowledge of organic synthesis, a plausible synthetic route can be conceptualized. The following workflow represents a generalized approach to the synthesis of N-phenyl-2-indolinones, the class of compounds to which **Amedalin** belongs.



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A generalized workflow for the synthesis of **Amedalin**.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **Amedalin** are contained within the following key publication:

- Cañas-Rodríguez, A., & Leeming, P. R. (1972). N-Phenyl-2-indolinones and N-phenylindolines. A new class of antidepressant agents. *Journal of Medicinal Chemistry*, 15(7), 762–770.

Access to this publication is required to obtain the specific reaction conditions, stoichiometry of reactants, purification procedures, and analytical characterization data. Without this source, any provided protocol would be speculative and not based on the established scientific literature.

Purification Methods

For a compound like **Amedalin**, standard organic chemistry purification techniques would be employed. These generally include:

- Extraction: To separate the crude product from the reaction mixture.
- Column Chromatography: To isolate the desired compound from byproducts and unreacted starting materials.
- Recrystallization: To obtain the final product with high purity, typically as a crystalline solid.

The choice of solvents and specific conditions for these purification steps would be detailed in the aforementioned primary literature.

Conclusion

Amedalin remains a significant molecule in the history of medicinal chemistry, representing an early effort in the development of selective norepinephrine reuptake inhibitors. While a general understanding of its synthesis can be inferred from its structure, the precise and detailed experimental procedures for its preparation and purification are documented in a key scientific paper from 1972. For researchers and drug development professionals seeking to replicate or build upon this work, obtaining the full text of the referenced publication by Cañas-Rodriguez and Leeming is an essential next step. This guide provides a foundational overview based on publicly available data and established chemical principles.

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